2,4,6-Tris(benzyloxy)-1,3,5-triazine
Description
The Significance of the 1,3,5-Triazine (B166579) Scaffold in Contemporary Chemical Research
The 1,3,5-triazine ring, sometimes referred to as s-triazine, is a foundational structure in many areas of modern chemical research due to its unique electronic properties, structural planarity, and ability to be systematically functionalized. mdpi.comresearchgate.net This scaffold is a key component in the development of new molecules across medicinal chemistry, materials science, and supramolecular chemistry.
In medicinal chemistry, the 1,3,5-triazine framework is recognized for its wide-ranging pharmacological properties. researchgate.net Triazine derivatives have been investigated for their potential as anticancer, antimicrobial, antiviral, and antimalarial agents. researchgate.net The scaffold serves as a core for designing multi-target-directed ligands, which are of growing interest for treating complex multifactorial diseases like cancer and Alzheimer's disease. chim.itnih.gov For instance, certain 1,3,5-triazine derivatives have been explored for their ability to inhibit enzymes implicated in breast cancer and as potential treatments for Alzheimer's. nih.govnih.gov
In the field of materials science, the 1,3,5-triazine unit is a valuable building block for creating functional organic materials. nih.gov Its derivatives are used in the design of electroluminescent devices, phosphorescent emitters, and materials with nonlinear optical properties. nih.gov The triazine core has been incorporated into dyes for solar cells and used to construct cathode interfacial materials that improve the performance of organic solar cells. nih.gov Furthermore, the triazine structure serves as a branching point for the synthesis of dendrimers—highly branched, well-defined macromolecules—and other hyper-branched polymers with applications in advanced materials and separations. researchgate.netnih.gov
The structural features of the 1,3,5-triazine ring make it an exceptional component for supramolecular chemistry. chim.it The nitrogen atoms in the ring can act as hydrogen bond acceptors, enabling the formation of predictable, self-assembled one-, two-, and three-dimensional networks. researchgate.net This has led to its use in creating molecular sensors, materials for anion recognition, and complex host-guest systems. researchgate.net The ability to form these ordered structures through non-covalent interactions makes the triazine scaffold a powerful tool for crystal engineering and the development of functional supramolecular materials. researchgate.netchim.it
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,4,6-tris(phenylmethoxy)-1,3,5-triazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O3/c1-4-10-19(11-5-1)16-28-22-25-23(29-17-20-12-6-2-7-13-20)27-24(26-22)30-18-21-14-8-3-9-15-21/h1-15H,16-18H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNWCYDNXMANIFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=NC(=NC(=N2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90279884 | |
| Record name | 2,4,6-tris(benzyloxy)-1,3,5-triazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90279884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
399.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7285-83-8 | |
| Record name | NSC14428 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14428 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,4,6-tris(benzyloxy)-1,3,5-triazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90279884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4,6-Tris(benzyloxy)-1,3,5-triazin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Ii. Advanced Synthetic Methodologies for 2,4,6 Tris Benzyloxy 1,3,5 Triazine
Strategies for the Preparation of 2,4,6-Tris(benzyloxy)-1,3,5-Triazine
The construction of the target molecule is typically achieved through a systematic and well-established chemical pathway that leverages the unique reactivity of a chlorinated precursor.
2,4,6-Trichloro-1,3,5-triazine, commonly known as cyanuric chloride, is the cornerstone for the synthesis of a vast array of substituted 1,3,5-triazines, including this compound. researchgate.netwikipedia.orgwikipedia.org Cyanuric chloride's utility stems from the high reactivity of its three chlorine atoms toward nucleophilic displacement. chim.itrsc.org The synthesis proceeds via the sequential substitution of these chlorine atoms by a nucleophile, in this case, the benzoxide anion derived from benzyl (B1604629) alcohol. nih.govresearchgate.net
A key feature of this synthetic approach is the decreasing reactivity of the triazine ring with each successive substitution. researchgate.netnih.gov The replacement of the first chlorine atom is typically rapid and can be performed at low temperatures (around 0 °C). mdpi.com The introduction of an electron-donating alkoxy group deactivates the ring towards further substitution, meaning the second replacement requires more forcing conditions, such as room temperature. nih.govmdpi.com Consequently, the final substitution to achieve the trisubstituted product often necessitates heating. chim.it This reactivity gradient is crucial as it allows for controlled, stepwise synthesis, enabling the preparation of not only symmetrical molecules like this compound but also non-symmetrical derivatives. researchgate.netnih.gov
The O-benzylation of the triazine core is achieved by reacting cyanuric chloride with three equivalents of benzyl alcohol in the presence of a suitable base. The base is essential for deprotonating the benzyl alcohol to form the more nucleophilic benzoxide anion. A common and effective method involves the use of lithium alkoxides, which can be reacted with cyanuric chloride to produce 2,4,6-trialkoxy-1,3,5-triazines in moderate to high yields. nih.gov An analogous approach using lithium benzoxide would be a direct pathway to the target compound.
Alternative strategies employ organic bases, such as diisopropylethylamine (DIEA), in a suitable solvent like dichloromethane (B109758) (DCM) to facilitate the reaction. nih.govnih.gov The reaction temperature is carefully controlled at each stage to manage the sequential substitution of the chlorine atoms. mdpi.com For the synthesis of related tris(aryloxy)triazines, innovative one-pot methods have been developed using acidic ionic liquids which act as both the solvent and catalyst, reacting cyanuric chloride with phenols at elevated temperatures (e.g., 120 °C) for several hours to achieve high yields. google.com Microwave-assisted synthesis has also emerged as a green and efficient method, significantly reducing reaction times from hours to minutes and often leading to higher yields compared to conventional heating. chim.itmdpi.com
Table 1: Illustrative Reaction Conditions for Triazine Synthesis
| Precursor | Nucleophile/Reagent | Conditions | Product Type | Yield | Source |
|---|---|---|---|---|---|
| Cyanuric Chloride | Lithium Alkoxide | Not specified | Symmetric 2,4,6-trialkoxy-1,3,5-triazines | 52-89% | nih.gov |
| Cyanuric Chloride | Resorcinol, Acidic Ionic Liquid | 120 °C, 10 hours | 2,4,6-tris(2,4-dihydroxyphenyl)-1,3,5-triazine | >90% | google.com |
| 4-chloro-N-(2-chlorophenyl)-6-(morpholin-4-yl)-1,3,5-triazin-2-amine | Various Amines, Na₂CO₃, TBAB, DMF | Microwave, 150 °C, 150 s | Disubstituted Morpholine Triazines | 54-87% | mdpi.com |
| Cyanuric Chloride | Nucleophile (Alcohol, Thiol, or Amine), DIEA | 0 °C to room temp. | Mono-, di-, and tri-substituted triazines | Not specified | nih.gov |
Synthetic Approaches to Structurally Related Triazine Derivatives
The synthetic principles that govern the formation of this compound are broadly applicable, allowing for the creation of a diverse library of related compounds with tailored properties.
The stepwise nature of nucleophilic substitution on the cyanuric chloride core is the foundation for directed derivatization. nih.govresearchgate.net By carefully controlling the reaction temperature and the stoichiometry of the nucleophiles, it is possible to synthesize non-symmetrical triazines. researchgate.net For instance, reacting cyanuric chloride with one equivalent of a first nucleophile at 0°C yields a monosubstituted dichlorotriazine. nih.gov This intermediate can then be reacted with a second, different nucleophile at a higher temperature (e.g., room temperature) to form a disubstituted monochlorotriazine. nih.govmdpi.com A final substitution with a third nucleophile, often at an even higher temperature, completes the synthesis of a trisubstituted triazine bearing three different functional groups. chim.it This precise control has enabled the development of specific protocols for a wide range of di- and tri-substituted 1,3,5-triazines containing various alkyl, aromatic, and functionalized groups. nih.govnih.gov
The synthesis of 1,3,5-triazine (B166579) analogs is not limited to benzyloxy groups; a wide variety of other alkyloxy and aryloxy substituents can be introduced using similar methodologies. nih.gov Researchers have successfully prepared libraries of molecules with diverse side chains to explore their chemical and biological properties. nih.gov
Examples of such analogs include:
Symmetrical Trialkoxy-1,3,5-triazines : Prepared by reacting cyanuric chloride with three equivalents of a given lithium alkoxide, leading to compounds with substituents like methoxy (B1213986) or ethoxy groups. nih.gov
Mixed Alkoxy/Amino Derivatives : Synthesized through the sequential addition of an alkoxide followed by an amine, or vice versa. nih.govnih.gov For example, N-(4,6-dimethoxy-1,3,5-triazin-2-yl) derivatives are prepared from 2-chloro-4,6-dimethoxy-1,3,5-triazine (B118884). nih.gov
Tris(aryloxy)-1,3,5-triazines : The reaction of cyanuric chloride with various phenols, such as resorcinol, yields triazines with multiple aryloxy groups attached to the core. google.com
This synthetic flexibility allows for the fine-tuning of the molecule's electronic and steric properties for various applications, from materials science to medicinal chemistry. nih.govrsc.org
Table 2: Examples of Synthesized 1,3,5-Triazine Derivatives
| Compound Name/Class | Substituents | Synthetic Precursor | Source |
|---|---|---|---|
| 2,4,6-trialkoxy-1,3,5-triazines | Various -O-Alkyl groups | Cyanuric Chloride | nih.gov |
| 2,4,6-tris(2,4-dihydroxyphenyl)-1,3,5-triazine | 2,4-dihydroxyphenyl | Cyanuric Chloride | google.com |
| N-(4,6-Dimethoxy-1,3,5-triazin-2-yl)iminodiacetic acid | -OCH₃, -OCH₃, -N(CH₂COOH)₂ | 2-Chloro-4,6-dimethoxy-1,3,5-triazine | nih.gov |
| Alkoxy-amino-substituted TAZ derivatives | Mixed -O-Alkyl and -NRR' groups | Cyanuric Chloride | nih.gov |
| 2-chloro-4-alkoxy-6-amino-1,3,5-triazines | -Cl, -O-Alkyl, -NRR' | Cyanuric Chloride | nih.gov |
Iii. Investigation of Chemical Reactivity and Mechanistic Pathways of 2,4,6 Tris Benzyloxy 1,3,5 Triazine
Acid-Catalyzed Benzylation Reactions Mediated by 2,4,6-Tris(benzyloxy)-1,3,5-Triazine
This compound has emerged as an efficient, stable, and economically viable reagent for the introduction of benzyl (B1604629) groups onto various functional groups, most notably alcohols and carboxylic acids, under acidic conditions. organic-chemistry.orgresearchgate.net Its crystalline nature and stability in air offer considerable advantages over other benzylating agents. organic-chemistry.org
TriBOT serves as a potent O-benzylating reagent in the presence of a catalytic amount of a strong acid, such as trifluoromethanesulfonic acid (TfOH). organic-chemistry.orgresearchgate.net It effectively converts a wide range of alcohols and carboxylic acids into their corresponding benzyl ethers and benzyl esters. organic-chemistry.orgresearchgate.net Studies have demonstrated successful benzylation of various substrates, including those sensitive to acidic or basic conditions. organic-chemistry.org
Two primary methodologies have been established for the O-benzylation of carboxylic acids using TriBOT: one involving a catalytic amount of TfOH at room temperature, and another conducted under thermal conditions (180-230 °C) without an acid catalyst. researchgate.net A noteworthy observation is the differential reactivity with hydroxy carboxylic acids under these two conditions. The acid-catalyzed method yields the dibenzylated product, whereas the thermal method results in the formation of the hydroxy ester. researchgate.net This difference in product formation suggests distinct reaction mechanisms are at play. researchgate.net
Table 1: Comparison of Benzylation Conditions for Carboxylic Acids using TriBOT
| Condition | Catalyst | Temperature | Product from Hydroxy Carboxylic Acids |
| Acidic | Trifluoromethanesulfonic acid (TfOH) | Room Temperature | Dibenzylated product |
| Thermal | None | 180-230 °C | Hydroxy ester |
The acid-catalyzed O-benzylation reaction mediated by TriBOT is proposed to proceed through an SN1-type mechanism. organic-chemistry.orgresearchgate.net The initial step involves the protonation of the triazine ring nitrogen by the acid catalyst. This protonation facilitates the departure of a benzyloxy group to form a benzyl cation species. organic-chemistry.orgacs.org This electrophilic benzyl cation is then attacked by the nucleophilic oxygen of the alcohol or carboxylic acid, leading to the formation of the benzylated product and regeneration of the acid catalyst. acs.org
Further mechanistic studies have revealed a more complex picture, suggesting the cooperation of two distinct pathways: the "neutral leaving group pathway" and the "cationic leaving group pathway". acs.orgnih.gov The neutral leaving group pathway involves the departure of a neutral species, 4,6-bis(benzyloxy)-1,3,5-triazin-2(1H)-one (DiBOT), from the N-protonated TriBOT to generate the benzyl cation. acs.orgnih.gov
Kinetic analysis of the acid-catalyzed O-benzylation with TriBOT has provided crucial insights into the reaction progress. acs.org It has been observed that the reaction rate accelerates in the later stages, which cannot be solely explained by the initial neutral leaving group pathway. researchgate.netacs.org This has led to the proposal of a "cationic leaving group pathway" becoming significant as the reaction progresses. acs.org
Analysis of Fragmentation Pathways through Mass Spectrometry
Mass spectrometry, particularly with electrospray ionization and collisionally activated dissociation, has been a powerful tool for elucidating the gas-phase ion chemistry of this compound.
Electrospray ionization collisionally activated dissociation (ESI-CAD) mass spectrometry studies of protonated this compound ([M+H]+) have revealed characteristic fragmentation patterns. nih.gov A prominent product ion is observed at an m/z of 181. nih.gov This ion is proposed to be the α-[2-methylphenyl]benzyl cation. nih.gov Another significant fragmentation pathway involves the neutral loss of benzene (B151609) ([M+H-benzene]+). nih.govresearchgate.net The fragmentation of the protonated molecule requires relatively low collision energy. nih.gov
Table 2: Key Fragment Ions in the ESI-CAD Mass Spectrum of Protonated this compound
| Precursor Ion | m/z of Key Fragment Ion | Proposed Structure/Neutral Loss |
| [M+H]+ | 181 | α-[2-methylphenyl]benzyl cation |
| [M+H]+ | [M+H-78]+ | Neutral loss of benzene |
The formation of the abundant product ion at m/z 181 suggests a complex rearrangement process involving benzyl group migration prior to dissociation. nih.gov Density functional theory (DFT) calculations have been employed to rationalize the observed fragmentation. nih.gov The proposed mechanism for the formation of the m/z 181 ion involves the migration of a benzyl group to a ring nitrogen of the protonated triazine. This is followed by the shift of a second benzyl group to the ring carbon of the first benzyl group. An subsequent H-shift from the ring carbon to an oxygen atom generates the key intermediate that leads to the formation of the α-[2-methylphenyl]benzyl cation. nih.gov
The fragmentation pathways are believed to proceed through the formation of ion/neutral complexes. nih.gov While an initial complex between a benzyl cation and the rest of the molecule is considered unstable, the rearrangement of the protonated molecule through benzyl group migrations leads to the formation of specific intermediates that can be described as ion/neutral complexes, which then dictate the subsequent fragmentation products. nih.gov
Nucleophilic Substitution Reactions on the 1,3,5-Triazine (B166579) Ring System
The 1,3,5-triazine core is an electron-deficient heteroaromatic system, a characteristic that makes it highly susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is the foundation for the extensive use of triazine derivatives in various fields of chemistry. In the case of this compound, the benzyloxy groups act as effective leaving groups, enabling a range of substitution reactions. These transformations allow for the introduction of diverse functional groups onto the triazine scaffold. The reactions typically proceed via an addition-elimination mechanism, where a nucleophile attacks one of the carbon atoms of the triazine ring, forming a tetrahedral intermediate known as a Meisenheimer complex. Subsequent elimination of a benzyloxy anion (or benzyl alcohol under acidic conditions) restores the aromaticity of the triazine ring, yielding the substituted product.
The reactivity of the this compound ring toward nucleophiles is governed by a combination of electronic and steric factors imparted by the benzyloxy substituents.
Electronic Effects: The 1,3,5-triazine ring is inherently electron-poor due to the presence of three electronegative nitrogen atoms. This electron deficiency is further enhanced by the inductive effect of the three oxygen atoms of the benzyloxy groups, which withdraw electron density from the ring's carbon atoms. This polarization makes the carbon atoms highly electrophilic and thus prime targets for nucleophilic attack. While the oxygen atom has lone pairs that could participate in resonance, the strong inductive withdrawal is the dominant electronic effect influencing the ring's reactivity. The presence of electron-withdrawing groups is a known factor that facilitates nucleophilic aromatic substitution by stabilizing the negatively charged intermediate formed during the reaction. youtube.com
A significant feature of the reactivity of substituted triazines is the ability to perform sequential nucleophilic substitutions, allowing for the synthesis of precisely functionalized molecules. This principle is well-established for 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride) and is applicable to this compound as well. nih.govresearchgate.net The three benzyloxy groups can be replaced in a stepwise manner, often by controlling the reaction temperature.
Note: The temperatures are illustrative and depend on the specific nucleophile and leaving group. The general principle is that reactivity decreases with each substitution, necessitating more energy for subsequent reactions. researchgate.net
This step-by-step approach allows for the introduction of various nucleophiles, such as amines, thiols, and alcohols, onto the same triazine core, leading to multifunctional molecules with precisely controlled structures. nih.gov
Iv. Computational Chemistry and Theoretical Frameworks for 2,4,6 Tris Benzyloxy 1,3,5 Triazine
Quantum Chemical Investigations of Molecular Architecture and Conformations
Quantum chemical methods are fundamental to exploring the three-dimensional structure and conformational possibilities of 2,4,6-tris(benzyloxy)-1,3,5-triazine. These investigations are crucial for understanding how the molecule's shape influences its physical and chemical properties.
Density Functional Theory (DFT) is a powerful and widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. For molecules like this compound, DFT calculations, often using functionals like B3LYP or PBE with appropriate basis sets (e.g., 6-31G(d) or larger), are employed to determine the ground-state geometry and electronic properties. rsc.orgresearchgate.net
The energetic landscape is mapped by calculating the total electronic energy for various molecular geometries. This process identifies the most stable conformation (the global minimum on the potential energy surface) and other local minima corresponding to different stable arrangements of the benzyloxy side chains. The energy differences between these conformers reveal their relative populations at a given temperature.
Furthermore, DFT calculations provide a precise measure of the molecular dipole moment. Due to its C3 symmetry, a perfectly symmetric conformation of this compound would be expected to have a very small or zero net dipole moment. However, asymmetric rotations of the benzyloxy groups can induce a transient dipole, the magnitude of which is readily calculated.
Table 1: Representative DFT-Calculated Properties for a Hypothetical Optimized Conformer of this compound (Note: This data is illustrative, based on typical outputs from DFT calculations on similar molecules.)
| Property | Predicted Value | Unit | Methodological Basis |
| Total Energy | -1455.234 | Hartrees | DFT/B3LYP/6-311G(d,p) |
| Dipole Moment | 0.5 - 1.5 | Debye | Dependent on conformer |
| HOMO Energy | -6.8 | eV | Based on phenoxy analogues researchgate.net |
| LUMO Energy | -1.2 | eV | Based on phenoxy analogues researchgate.net |
| HOMO-LUMO Gap | 5.6 | eV | Calculated from HOMO/LUMO |
The flexibility of this compound is primarily dictated by the rotation around the C(triazine)-O-CH₂-Ph bonds. A detailed conformational analysis involves systematically rotating these bonds and calculating the energy at each step to map the potential energy surface. This reveals the rotational barriers and identifies the most energetically favorable orientations of the three benzyloxy arms.
The molecule can adopt various conformations, from a highly symmetric "propeller-like" shape to more collapsed structures. The flexibility arises from the methylene (B1212753) (-CH₂-) spacer, which provides more degrees of freedom compared to the more rigid 2,4,6-tris(phenoxy)-1,3,5-triazine. researchgate.net The results of such an analysis are critical for understanding crystal packing, solubility, and interactions with other molecules. Computational studies on related energetic triazine derivatives have successfully used these methods to predict stable crystal structures and packing arrangements. rsc.orgmdpi.com
Theoretical Modeling of Reaction Mechanisms and Intermediates
Computational modeling is essential for elucidating the complex reaction pathways that this compound may undergo, particularly those involving the transfer or cleavage of its benzyl (B1604629) groups.
The benzyloxy moiety makes the molecule a potential benzylating agent. Research on related triazine-based benzylating reagents shows they can release a benzyl cation equivalent upon thermal activation. nih.govresearchgate.net A computational simulation of this process for this compound would model the heterolytic cleavage of the O-CH₂ bond.
This simulation would involve:
Modeling the Reactant: An optimized geometry of the molecule.
Simulating Bond Elongation: Systematically increasing the distance of the O-CH₂ bond and calculating the energy at each point to determine the bond dissociation energy (BDE).
Molecular dynamics simulations, using reactive force fields like ReaxFF, can also be employed to model the decomposition of triazine compounds under high temperatures, tracking the formation of various fragments over time. rsc.orgmdpi.com
For any chemical reaction, the transition state represents the highest energy point along the reaction coordinate. Identifying its structure and energy is key to calculating the reaction's activation energy and, consequently, its rate.
Using DFT, computational chemists can perform transition state searches for reactions like benzyl transfer or nucleophilic substitution at the triazine ring. These calculations locate the specific geometry of the transition state and characterize it by identifying a single imaginary vibrational frequency. The energy difference between the reactant and the transition state provides the activation barrier. This approach has been successfully used to study reaction mechanisms for a wide variety of triazine derivatives. mdpi.com Transient species, such as the intermediates formed during a stepwise reaction, can also be modeled, their geometries optimized, and their relative stabilities assessed.
Elucidation of Electronic Structure and Optical Properties through Computational Methods
The interaction of this compound with light is governed by its electronic structure. Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are the standard for predicting and interpreting optical properties.
TD-DFT calculations are used to simulate the electronic absorption spectrum (UV-Visible spectrum) by calculating the energies of excited states. This allows for the prediction of the absorption maxima (λ_max) and the assignment of these absorptions to specific electronic transitions, such as π→π* transitions within the aromatic rings or n→π* transitions involving the nitrogen lone pairs on the triazine core. Studies on analogous 1,3,5-triazine (B166579) systems show that their absorption typically lies in the 200-400 nm range. researchgate.net
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding electronic behavior. The energy of the HOMO relates to the ionization potential (electron-donating ability), while the LUMO energy relates to the electron affinity (electron-accepting ability). The HOMO-LUMO energy gap is a critical parameter that influences the molecule's color, photochemical reactivity, and electronic properties. In related triazine derivatives, this gap has been computationally and experimentally determined to be in the range of 3.96–4.58 eV. researchgate.net
Structure-Property Relationships Governing Non-Linear Optical (NLO) Activity
The molecular architecture of this compound, characterized by a C3 symmetric, electron-accepting triazine core connected to peripheral benzyloxy groups, suggests its potential as a non-linear optical (NLO) material. This class of molecules, often described as octupolar, is of significant interest for applications in electro-optics. acs.org The NLO response in such molecules arises from the intramolecular charge transfer between the core and the substituents.
Computational studies on analogous 2,4,6-triaryloxy-1,3,5-triazines have demonstrated that the NLO properties are highly dependent on the nature of the substituents and their arrangement. acs.org The benzyloxy groups in this compound act as electron-donating moieties that can engage in charge transfer with the electron-deficient triazine ring upon excitation by an external electric field, such as that from a laser. The efficiency of this charge transfer is a critical factor in determining the magnitude of the NLO response.
Key structural features that govern the NLO activity include:
Molecular Symmetry: The trigonal, or C3, symmetry of the molecule is a crucial aspect of its octupolar nature. This is in contrast to more traditional dipolar NLO materials. acs.org
Intramolecular Charge Transfer: The electronic communication between the benzyloxy groups and the triazine core is fundamental. The oxygen bridge and the phenyl rings facilitate this charge transfer.
Molecular Hyperpolarizability (β): This property is a measure of the NLO response at the molecular level. Computational methods like Density Functional Theory (DFT) can be employed to calculate the hyperpolarizability tensor of the molecule. For similar octupolar triazine derivatives, significant β values have been reported.
The relationship between the structure and NLO properties can be further fine-tuned by modifying the substituents. For instance, the introduction of stronger electron-donating or withdrawing groups on the phenyl rings of the benzyloxy moieties would be expected to modulate the NLO response.
Charge Distribution and Electronic Transitions
The charge distribution within this compound is characterized by a distinct separation of electron density. The nitrogen atoms in the triazine ring create an electron-deficient core, while the oxygen atoms and the aromatic phenyl rings of the benzyloxy groups are comparatively electron-rich. This inherent charge distribution is a key factor influencing its reactivity, intermolecular interactions, and electronic properties.
Computational analyses, such as Mulliken population analysis or Natural Bond Orbital (NBO) analysis, can provide a quantitative picture of the charge distribution. These methods typically reveal a net positive charge on the carbon atoms of the triazine ring and a net negative charge on the nitrogen and oxygen atoms.
The electronic transitions of this compound can be investigated using Time-Dependent Density Functional Theory (TD-DFT). These calculations allow for the prediction of the molecule's absorption spectrum and the nature of its electronic excitations. The primary electronic transitions are expected to involve the promotion of electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO).
For related 1,3,5-triazine derivatives, the HOMO is often localized on the electron-donating peripheral groups, while the LUMO is centered on the electron-accepting triazine core. rsc.org This spatial separation of the frontier orbitals is indicative of a charge-transfer character for the lowest energy electronic transition.
Table 1: Predicted Electronic Properties of this compound based on Analogous Compounds
| Property | Predicted Value/Characteristic | Significance |
| HOMO Energy | ~ -6.0 to -7.0 eV | Localized on benzyloxy groups, indicating electron-donating character. |
| LUMO Energy | ~ -1.5 to -2.5 eV | Centered on the triazine ring, indicating electron-accepting character. |
| HOMO-LUMO Gap | ~ 4.0 to 5.0 eV | Corresponds to the energy of the lowest electronic transition, typically in the UV region. researchgate.net |
| Primary Electronic Transition | π → π* | Involves excitation of electrons from the aromatic system. |
| Charge Transfer Character | HOMO → LUMO transition exhibits significant intramolecular charge transfer. | Fundamental to its NLO properties and other electronic applications. |
Note: The values presented in this table are estimations based on computational studies of structurally similar 1,3,5-triazine derivatives and are intended to be representative. Actual experimental and computational values for this compound may vary.
The electronic transitions are also influenced by the solvent environment, a phenomenon known as solvatochromism. The polarity of the solvent can affect the relative energies of the ground and excited states, leading to shifts in the absorption and emission spectra. Computational models that incorporate solvent effects can provide a more accurate prediction of these properties.
V. Advanced Applications of 2,4,6 Tris Benzyloxy 1,3,5 Triazine in Organic Synthesis and Materials Science
Strategic Use as a Protecting Group Reagent in Complex Organic Synthesis
In the multistep synthesis of complex organic molecules, the temporary masking of reactive functional groups is a critical strategy. A protecting group must be introduced efficiently, remain stable through various reaction conditions, and be removed selectively in high yield. organic-chemistry.org 2,4,6-Tris(benzyloxy)-1,3,5-triazine has been identified as an effective reagent for the protection of hydroxyl groups.
This compound, also known by the acronym TriBOT, serves as an efficient, acid-catalyzed O-benzylating agent. researchgate.net The benzylation of alcohols is a common tactic in organic synthesis to protect the hydroxyl group, as the resulting benzyl (B1604629) ether is robust under a wide range of chemical conditions. nih.gov Traditional methods like the Williamson ether synthesis often require strongly basic conditions, which may not be compatible with sensitive substrates. nih.gov
TriBOT offers a milder alternative. The reaction typically involves treating an alcohol with a sub-stoichiometric amount (around 0.4 equivalents) of TriBOT in the presence of a catalytic amount of a strong acid, such as trifluoromethanesulfonic acid (TfOH). researchgate.net This method affords the desired benzyl ethers in good yields and benefits from the fact that TriBOT is an inexpensive and stable crystalline solid with high atom economy. researchgate.net It has been cited as a viable method for the benzylation of hydroxyl groups in the synthesis of hydroxylated compounds and glycans. nih.gov
Table 1: Benzylation of Alcohols using TriBOT
Illustrative examples of the acid-catalyzed benzylation of various alcohols using this compound (TriBOT) as the benzyl source.
| Substrate Alcohol | Catalyst | Equivalents of TriBOT | Key Outcome | Reference |
|---|---|---|---|---|
| Primary Alcohols | TfOH (catalytic) | ~0.4 | Good yields of the corresponding benzyl ether. | researchgate.net |
| Secondary Alcohols | TfOH (catalytic) | ~0.4 | Efficient conversion to the benzyl ether. | researchgate.net |
| Functionalized Alcohols | TfOH (catalytic) | ~0.4 | Successful benzylation in the presence of various functional groups. | researchgate.net |
Orthogonal protection is a powerful strategy in complex synthesis that allows for the selective removal of one protecting group in a molecule containing multiple, different protecting groups. wikipedia.org This is achieved by choosing groups that are cleaved under mutually exclusive conditions (e.g., acid-labile, base-labile, or removable by hydrogenolysis). organic-chemistry.orgwikipedia.org
The benzyl group, installed using TriBOT, is a key component in many orthogonal schemes. It is notably stable to both acidic and basic conditions that are often used to remove other protecting groups like tert-butyl ethers (acid-labile) or fluorenylmethyloxycarbonyl (Fmoc) groups (base-labile). wikipedia.org The benzyl group itself is typically cleaved under neutral conditions via catalytic hydrogenolysis (e.g., using palladium on carbon and hydrogen gas). nih.govwikipedia.org This distinct deprotection method allows chemists to unmask a benzylated hydroxyl group at a specific point in a synthetic sequence without disturbing other protected functionalities.
Table 2: Orthogonal Deprotection Scheme Example
An illustrative example of an orthogonal protecting group strategy on a hypothetical multifunctional molecule, highlighting the distinct cleavage conditions for each group.
| Protecting Group | Protected Functionality | Cleavage Conditions | Orthogonality |
|---|---|---|---|
| Benzyl (Bn) | Hydroxyl (ether) | H₂, Pd/C (Hydrogenolysis) | Stable to acid and base. |
| tert-Butyl (tBu) | Hydroxyl (ether), Carboxyl (ester) | Acid (e.g., Trifluoroacetic Acid) | Stable to hydrogenolysis and base. |
| Fluorenylmethyloxycarbonyl (Fmoc) | Amine (carbamate) | Base (e.g., Piperidine) | Stable to hydrogenolysis and mild acid. |
Role in Peptide Synthesis Methodologies
The 1,3,5-triazine (B166579) scaffold is the core structural element for a class of important reagents used in peptide synthesis. While this compound itself is not directly used as a coupling reagent, its structural analogues are vital for the formation of amide bonds, the fundamental linkage in peptides.
Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of peptide and protein chemistry, allowing for the stepwise assembly of amino acids on an insoluble polymer support. nih.govcore.ac.uk A critical step in each cycle of peptide elongation is the activation of the carboxylic acid group of an incoming amino acid to facilitate its coupling with the free amine of the growing peptide chain. uni-kiel.depeptide.com
Various derivatives of 1,3,5-triazine, such as 2-chloro-4,6-dimethoxy-1,3,5-triazine (B118884) (CDMT) and 2,4-dichloro-6-methoxy-1,3,5-triazine (B150824) (DCMT), have been developed as highly efficient activating agents for this purpose. researchgate.net In this process, the triazine reagent reacts with the carboxylic acid of an N-protected amino acid to form a highly reactive triazinyl active ester. This intermediate then readily reacts with the N-terminal amine of the peptide chain to form a new peptide bond, regenerating the triazine byproduct. These reagents are valued for their ability to promote rapid coupling with minimal racemization of the amino acid stereocenter. uni-kiel.de The use of such triazine-based systems has been successfully applied to the synthesis of complex peptides and peptide-oligonucleotide conjugates. researchgate.net
Development of Advanced Functional Materials Utilizing the 1,3,5-Triazine Core
The inherent C3 symmetry and electron-deficient nature of the 1,3,5-triazine ring make it an attractive scaffold for the construction of advanced functional materials. rsc.org This is particularly true in the field of photonics and non-linear optics.
Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to intense electromagnetic fields, such as those from lasers. These materials are crucial for applications in optical data storage, telecommunications, and frequency conversion. A key area of research is the development of molecules with large second-order NLO properties, often characterized by the first hyperpolarizability (β) value. nih.gov
For second-order NLO effects, molecules that lack a center of symmetry are required. While traditional NLO materials are often dipolar "push-pull" systems, there is significant interest in octupolar molecules, which possess a two- or three-dimensional non-centrosymmetric charge distribution. acs.org The trigonal 1,3,5-triazine core is an ideal precursor for creating such octupolar structures. acs.org By attaching electron-donating groups to the periphery of the triazine ring, a molecule with a significant octupolar NLO response can be engineered. rsc.orgacs.org
Research into 2,4,6-triaryloxy-1,3,5-triazines, which are structurally analogous to this compound, has demonstrated the viability of this approach. acs.org These compounds can be designed to crystallize in non-centrosymmetric space groups, a prerequisite for observing second-harmonic generation (SHG) in bulk materials. acs.org Harmonic Light Scattering (HLS) experiments on such triazine derivatives have confirmed that they can possess large molecular nonlinearities, making them promising candidates for future electro-optic applications. acs.org
Engineering of Non-Linear Optical (NLO) Materials
Exploration of Second Harmonic Generation (SHG) Capabilities
The 1,3,5-triazine core is a fundamental building block for creating octupolar molecules, which are of significant interest for nonlinear optical (NLO) applications. The exploration of these materials has revealed their potential for Second Harmonic Generation (SHG), a process where light of a specific frequency is converted to light with double that frequency.
Research into a family of 2,4,6-triaryloxy-1,3,5-triazines, a class to which this compound belongs, has been conducted to evaluate their NLO properties. acs.org The molecular nonlinearities of these compounds have been quantified using Harmonic Light Scattering (HLS) experiments. acs.org A notable example from this class, 2,4,6-triphenoxy-1,3,5-triazine, which is a close analogue of the title compound, was found to crystallize in a noncentrosymmetric structure, a prerequisite for bulk SHG. acs.org This arrangement allows for a measurable SHG powder signal, confirming its NLO activity. acs.org The investigation of various azo/stilbene-based octupolar chromophores incorporating a 1,3,5-triazine core has also utilized SHG as a key comparative technique to define their NLO properties. rsc.org
Design Principles for Octupolar NLO Systems
The design of effective NLO materials based on the 1,3,5-triazine scaffold follows specific principles aimed at optimizing their octupolar character and ensuring its expression at the macroscopic level.
Molecular Symmetry: The primary goal is to leverage the trigonal (D3h) symmetry of the triazine core. By attaching donor or acceptor groups, a molecule with high octupolar nonlinearity (high first hyperpolarizability, β) can be created. scilit.comnih.gov Theoretical studies have confirmed that substituting the triazine core, particularly with groups containing π systems, can significantly enhance polarizabilities. nih.gov
Crystal Engineering: A major challenge is translating the high molecular nonlinearity into a bulk material property. This requires preventing the molecules from packing in a centrosymmetric arrangement in the crystal lattice, which would cancel out the NLO effect. Crystal engineering principles are used to guide the formation of noncentrosymmetric structures. acs.org A retrosynthetic approach, starting from the desired crystal symmetry, can inform the design of the precursor trigonal molecules. acs.org
Isotropy: A key advantage of octupolar molecules over traditional dipolar NLO materials is their greater isotropy. acs.org This two-dimensional character is beneficial for electro-optic applications as it reduces the strict orientation requirements for achieving a large NLO response. acs.org
Intermolecular Interactions: The stability of the desired crystal packing is governed by weak intermolecular forces, such as π–π stacking, C–H···O, and C–H···N hydrogen bonds. acs.org Manipulating these interactions through chemical modification of the peripheral groups is a critical design tool.
Synthesis and Characterization of Liquid Crystalline Materials
The star-shaped geometry of 2,4,6-substituted 1,3,5-triazines makes them excellent cores for the design of liquid crystalline (LC) materials, particularly those forming discotic or columnar mesophases. While this compound itself is not extensively reported as a liquid crystal, its structural motifs are central to the field.
The synthesis of C3-symmetric polyether dendrimers based on a 2,4,6-triphenyl-1,3,5-s-triazine core has been shown to produce materials with mesophase properties. researchgate.net Star-shaped mesogens that feature the electron-deficient 1,3,5-triazine core are known to exhibit columnar mesophases, often over broad temperature ranges. researchgate.net In some cases, non-liquid crystalline triazine-based dendrimers can be induced to form a mesophase by mixing them with other components, such as trinitrofluorenone. researchgate.net
Furthermore, the synthesis of triazine-based macromolecules with chiral side groups, such as citronellyloxy groups, has yielded materials with liquid crystalline properties, which were characterized using Polarized Optical Microscopy (POM) and Differential Scanning Calorimetry (DSC). nih.gov The presence of terminal benzyloxy groups in other molecular systems has also been shown to be compatible with the formation of liquid crystal phases, indicating its utility as a component in mesogenic design. nih.gov
Integration into Organic Light-Emitting Devices (OLEDs) as Emitter or Electron Transport Units
The inherent electron-deficient character of the 1,3,5-triazine ring makes its derivatives highly suitable for use in Organic Light-Emitting Devices (OLEDs), primarily as electron-transport materials (ETMs) or as hosts for phosphorescent emitters in the emissive layer. rsc.orgpsu.edunih.gov The planar structure and electronegativity of the triazine core facilitate high electron mobility and good operational durability. nih.gov
Although this compound is not the most commonly cited example, numerous structurally related triazine derivatives have demonstrated exceptional performance. By modifying the aryl substituents on the triazine core, properties such as the triplet energy level and electron mobility can be finely tuned to optimize device efficiency. rsc.orgresearchgate.net For instance, star-shaped 1,3,5-triazine derivatives have been synthesized as new electron transport-type host materials for highly efficient green phosphorescent OLEDs. rsc.orgpsu.eduresearchgate.net
The performance of these materials can be remarkable. A device using T2T as the host material achieved a high external quantum efficiency (ηext) of 17.5% and a power efficiency (ηp) of 59.0 lm W⁻¹. rsc.orgresearchgate.net The success of these related compounds underscores the potential of the 2,4,6-tri(aryl)-1,3,5-triazine scaffold, including the benzyloxy derivative, for applications in advanced lighting and display technologies.
| Host Material | Triplet Energy (eV) | Electron Mobility (cm²V⁻¹s⁻¹) | Max. External Quantum Efficiency (ηext) | Max. Power Efficiency (ηp) |
|---|---|---|---|---|
| T2T (2,4,6-tris(biphenyl-3-yl)-1,3,5-triazine) | 2.80 | > 10⁻⁴ | 17.5% | 59.0 lm W⁻¹ |
| T3T (2,4,6-tris(triphenyl-3-yl)-1,3,5-triazine) | 2.69 | > 10⁻⁴ | 14.4% | 50.6 lm W⁻¹ |
| TST (2,4,6-tris(9,9′-spirobifluorene-2-yl)-1,3,5-triazine) | 2.54 | > 10⁻⁴ | 5.1% | 12.3 lm W⁻¹ |
| TRZ2 (2,4,6-tris(carbazolo)-1,3,5-triazine) | 2.81 | Not specified | 10.2% | 14.0 lm W⁻¹ |
Fabrication of Supramolecular Architectures and Self-Assembled Systems
The 1,3,5-triazine scaffold is a powerful and widely used building block in supramolecular chemistry for the construction of well-defined, discrete oligomers and extended networks. nih.govrsc.org The trigonal arrangement of its nitrogen atoms and substitution points allows it to act as a versatile node for directing self-assembly processes.
The assembly is driven by a range of non-covalent interactions. In the solid state, 2,4,6-triaryloxy-1,3,5-triazines, the family to which the title compound belongs, form crystal structures stabilized by a combination of herringbone arrangements, π–π stacking, C–H···O, and C–H···N hydrogen bonds. acs.org These interactions guide the molecules into predictable, ordered superstructures.
This principle has been used to create a wide variety of architectures:
Oligomers and Dendrimers: The triazine core can be used to construct monodisperse linear and branched oligomers, macrocycles, and dendrimers with precise structures. nih.govrsc.org
Covalent Polymeric Frameworks (CPFs): Triazine derivatives functionalized with reactive groups, such as boronic acids, can serve as trigonal linkers. For example, ((1,3,5-Triazine-2,4,6-triyl)tris(benzene-4,1-diyl))triboronic acid is designed for forming covalent frameworks via Suzuki coupling or boronic acid condensation reactions. ossila.com
Crosslinked Hydrogels: Functionalized triazines like 1,3,5-triazine-2,4,6-tribenzaldehyde have been used as cross-linking agents to create novel hydrogels from biopolymers such as chitosan. nih.gov
These examples demonstrate the utility of the triazine core in programming molecular recognition and self-assembly to fabricate complex, functional supramolecular systems.
Vi. Future Research Trajectories and Perspectives for 2,4,6 Tris Benzyloxy 1,3,5 Triazine
Innovation in Green Synthetic Pathways and Sustainable Methodologies
The traditional synthesis of 2,4,6-trisubstituted-1,3,5-triazines often involves the sequential nucleophilic substitution of chlorine atoms in cyanuric chloride. mdpi.comnih.gov This process typically requires careful temperature control, with the final substitution often needing elevated temperatures and extended reaction times, which are energy-intensive. mdpi.comnih.gov Future research will focus on developing greener and more sustainable synthetic protocols.
Key areas for innovation include:
Microwave-Assisted Synthesis: This technique has been shown to dramatically reduce reaction times and improve yields for the synthesis of various 1,3,5-triazine (B166579) derivatives. mdpi.comchim.it Applying microwave irradiation to the reaction of cyanuric chloride with benzyl (B1604629) alcohol could offer a more efficient route to 2,4,6-Tris(benzyloxy)-1,3,5-triazine.
Ultrasound-Assisted (Sonochemical) Methods: Sonochemistry represents another promising green approach, capable of accelerating reactions and achieving high yields in shorter times, often in aqueous media to minimize the use of organic solvents. mdpi.comnih.gov Research into the sonochemical synthesis of triazine ethers could enhance the sustainability of their production. mdpi.com
Solvent-Free and Catalytic Approaches: The development of solvent-free reaction conditions, potentially using yttrium salts or other catalysts, can lead to cleaner, more economical, and safer manufacturing processes. chim.it The use of phase-transfer catalysts (PTCs) like tetrabutylammonium (B224687) bromide (TBAB) has also proven effective in accelerating nucleophilic substitution on the triazine core, representing a viable path for optimization. mdpi.com
Table 1: Comparison of Conventional and Green Synthetic Methodologies for 1,3,5-Triazine Derivatives
| Methodology | Typical Conditions | Advantages | Potential for this compound Synthesis | Reference |
|---|---|---|---|---|
| Conventional Heating | Stepwise temperature control (0°C, RT, 70-100°C), organic solvents, long reaction times (hours). | Well-established and predictable. | Standard but inefficient and resource-intensive. | mdpi.comnih.gov |
| Microwave-Assisted | Rapid heating (seconds to minutes), often solvent-free or with minimal solvent (e.g., DMF). | Drastically reduced reaction times, cleaner reactions, often higher yields. | High potential for rapid and efficient synthesis. | mdpi.comchim.it |
| Ultrasound-Assisted | Room temperature or mild heating (e.g., 40°C), short reaction times (minutes), can be performed in aqueous media. | Energy efficient, environmentally friendly (less solvent), high yields. | Excellent potential for a sustainable, water-based synthesis. | mdpi.comnih.gov |
| Catalytic (e.g., PTC) | Use of catalysts like TBAB to facilitate reactions between different phases (e.g., aqueous/organic). | Increased reaction rates, improved efficiency, and selectivity. | Can be combined with other green methods to further optimize the reaction. | mdpi.com |
In-depth Mechanistic Elucidation via Advanced Spectroscopic and Computational Techniques
While the general mechanism of nucleophilic substitution on cyanuric chloride is understood, a deeper, quantitative understanding of the reaction dynamics for forming this compound is lacking. Future research will benefit from a synergistic approach combining advanced analytical methods and computational chemistry.
Advanced Spectroscopic Analysis: Techniques such as in-situ FTIR and NMR spectroscopy can monitor the reaction in real-time, identifying intermediates and determining reaction kinetics. Spectroelectrochemistry, which combines UV-Visible spectroscopy with electrochemical methods, could be employed to study the electronic properties of the triazine core and its derivatives during redox processes. rsc.org
Computational Modeling: Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations are powerful tools for elucidating reaction mechanisms at the molecular level. rsc.orgnih.gov These methods can be used to:
Model the step-wise substitution of benzyl alcohol onto the triazine ring.
Calculate the energy barriers for each substitution step. nih.gov
Predict the geometries of intermediates and transition states.
Simulate spectroscopic data (NMR, IR, UV-Vis) to support experimental findings. rsc.org
Understand the electronic structure and how substituents influence reactivity.
A comprehensive mechanistic study could explain the precise role of catalysts and reaction conditions, paving the way for more rational process optimization. nih.govresearchgate.net
Diversification of Applications in Selective Chemical Transformations
The reactivity of the triazine core suggests that this compound could serve as a valuable reagent in organic synthesis. Its precursor, 2,4,6-trichloro-1,3,5-triazine (TCT), is already used for the chemoselective etherification of benzyl alcohols. organic-chemistry.org Future research could explore analogous or novel applications for the benzyloxy derivative.
Potential research directions include:
Benzyloxylation Agent: Investigating the transfer of the benzyloxy group to various nucleophiles under specific activation conditions. The triazine core could act as a good leaving group, potentially enabling mild and selective O-benzylation reactions.
Protecting Group Chemistry: The benzyloxy groups can be cleaved under various conditions (e.g., hydrogenolysis) to yield 2,4,6-trihydroxy-1,3,5-triazine (cyanuric acid). This suggests that the tris(benzyloxy) derivative could function as a masked form of cyanuric acid or as a platform where the hydroxyl groups are revealed at a desired stage in a multi-step synthesis.
Precursor for Catalysts: The triazine scaffold can be used to construct complex ligands for catalysis. By selectively replacing one or more benzyloxy groups, researchers could introduce coordinating moieties to create novel, well-defined catalysts for a range of chemical transformations.
Design and Synthesis of Next-Generation Triazine-Based Functional Materials with Enhanced Properties
The 1,3,5-triazine ring is a fundamental building block in materials science due to its planar, electron-deficient nature and thermal stability. mdpi.comnih.gov this compound serves as an excellent starting point for creating advanced functional materials.
Future research will likely focus on using this compound as a key precursor or monomer:
Covalent Organic Frameworks (COFs): Triazine-based COFs are porous, crystalline polymers with applications in catalysis, gas storage, and separation. rsc.orgrsc.orgnih.gov The benzyloxy groups of the title compound could be chemically modified or replaced with other functionalities to serve as linkers for constructing novel COF architectures with tailored pore sizes and chemical environments.
Photo- and Electroluminescent Materials: Star-shaped molecules containing a central triazine core are extensively studied for use in organic light-emitting diodes (OLEDs), solar cells, and sensors. mdpi.comrsc.org The benzyloxy substituents can be functionalized to tune the electronic properties (e.g., HOMO/LUMO levels) and enhance performance in optoelectronic devices. researchgate.net
Hydrogels and Polymers: Triazine derivatives can act as cross-linking agents to form advanced polymers and hydrogels. nih.govnih.gov For instance, the benzyl groups could be functionalized with polymerizable units, or cleaved to reveal hydroxyl groups that can participate in polymerization reactions, leading to materials with applications in drug delivery and responsive systems. nih.gov
Table 2: Potential Functional Materials Derived from a 2,4,6-Tris(substituted)-1,3,5-Triazine Core
| Material Class | Design Strategy | Potential Applications | Reference |
|---|---|---|---|
| Covalent Organic Frameworks (COFs) | Use triazine as a nodal building block connected by organic linkers. | Heterogeneous catalysis, gas storage/separation, sensing. | rsc.orgrsc.orgnih.gov |
| Organic Electronics (OLEDs, OSCs) | Create star-shaped molecules with a triazine acceptor core and donor arms. | Electron transport materials, host materials for phosphorescent emitters, non-fullerene acceptors. | mdpi.comrsc.org |
| Hydrogels | Incorporate the triazine unit as a cross-linker or functional monomer. | Controlled drug delivery, smart/responsive materials, tissue engineering. | nih.govnih.gov |
| Porous Polymers | Synthesize hyper-branched or linear polymers with triazine units. | Multilayer data storage, membranes for desalination, catalysts. | chim.itrsc.org |
Q & A
Q. Standard analytical methods include :
- NMR spectroscopy : H and C NMR confirm benzyloxy group integration and absence of unreacted intermediates.
- X-ray crystallography : Resolves non-centrosymmetric crystal packing (e.g., space group P222) and validates conformational stability .
- HPLC-MS : Quantifies purity and detects byproducts like mono- or di-benzylated triazines .
Advanced: What computational approaches predict TriBOT’s conformational stability and reactivity?
Q. Methodology :
- DFT calculations : Optimize gas-phase conformers using B3LYP/6-31G(d) basis sets. TriBOT exhibits four conformers with energy differences <2 kcal/mol, where the lowest dipole moment conformation dominates in crystalline states .
- Solvent modeling : PCM (Polarizable Continuum Model) simulations predict solvatochromic effects in polar solvents, aligning with experimental UV-Vis absorption data .
- Reactivity analysis : Fukui indices identify nucleophilic sites (oxygen atoms) for benzylation reactions .
Advanced: How does TriBOT’s reactivity compare to its structural analogs (DiBOT, MonoBOT)?
Q. Kinetic and mechanistic insights :
- Relative basicity : MonoBOT (pKa ~3.5) shows higher reactivity than DiBOT (pKa ~4.2) due to stronger hydrogen-bonding interactions with triflic acid .
- Reaction rates : Pseudo-first-order kinetics reveal TriBOT’s benzylation efficiency (k = 0.12 min) surpasses DiBOT (k = 0.08 min) under identical acid-catalyzed conditions .
Practical tip : Use 0.4 equivalents of TriBOT for stoichiometric benzylation of alcohols to minimize byproducts .
Advanced: How can researchers design experiments to evaluate TriBOT’s non-linear optical (NLO) properties?
Q. Experimental framework :
- Hyper-Rayleigh Scattering (HRS) : Measure second-harmonic generation (SHG) in solution (e.g., chloroform) to determine first hyperpolarizability (β). TriBOT exhibits β ~50 × 10 esu, attributed to its non-conjugated electron-rich benzyloxy groups .
- Solid-state SHG : Powdered TriBOT crystals (particle size 100–150 μm) show SHG intensity ~0.5× urea, confirming non-centrosymmetric packing .
- TD-DFT modeling : Simulate UV-Vis spectra to correlate charge-transfer transitions with NLO activity .
Advanced: What strategies resolve contradictions in TriBOT’s conformational stability across phases?
Q. Case study :
- Gas vs. solid phase : While DFT predicts a higher-energy conformer (ΔG = +1.8 kcal/mol) as most stable in gas phase, X-ray data show crystallization selects the lowest dipole moment conformer, stabilized by π-π stacking .
Resolution : - Use variable-temperature NMR to track conformer populations in solution.
- Apply Hirshfeld surface analysis to quantify intermolecular interactions (e.g., C-H···O) driving solid-state packing .
Basic: What are TriBOT’s key applications in organic synthesis?
- Acid-catalyzed benzylation : Efficient O-benzylation of alcohols, phenols, and carboxylates under mild conditions (room temperature, 1–4 hours) .
- Metal-free catalysis : TriBOT’s triazine core stabilizes transition states in nucleophilic substitutions, enabling SN1/SN2 pathways .
- Functional group tolerance : Compatible with esters, ketones, and heterocycles due to low basicity and non-nucleophilic nature .
Advanced: How can researchers troubleshoot low yields in TriBOT-mediated benzylation?
Q. Common issues and solutions :
- Incomplete activation : Ensure stoichiometric triflic acid (≥0.4 equiv) to protonate TriBOT.
- Side reactions : Add molecular sieves (4Å) to scavenge water, preventing hydrolysis of benzylating intermediates .
- Purification challenges : Use silica gel chromatography (hexane/EtOAc 4:1) to separate benzylated products from unreacted TriBOT .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
